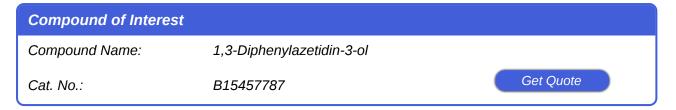


Enantioselective Synthesis of 1,3-Diphenylazetidin-3-ol Analogs: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **1,3-diphenylazetidin-3-ol** and its analogs. The synthesis of these chiral 3-hydroxyazetidines is of significant interest in medicinal chemistry due to their potential as scaffolds in drug discovery. The key strategies discussed herein involve the Sharpless asymmetric dihydroxylation of a **1,3-diphenyl-2,3-dihydro-1H-azete** precursor and the enantioselective addition of organometallic reagents to a **1-phenylazetidin-3-one**. Furthermore, this document explores the potential biological activity of these compounds, focusing on their interaction with GABA transporters.

Introduction

Chiral 3-hydroxyazetidine scaffolds are valuable building blocks in the design of novel therapeutic agents. The rigid four-membered ring system provides a well-defined three-dimensional orientation of substituents, which can lead to specific and high-affinity interactions with biological targets. In particular, the **1,3-diphenylazetidin-3-ol** framework presents a unique combination of aromatic and polar functionalities, making it an attractive motif for exploring structure-activity relationships in various drug discovery programs. This document



outlines two primary enantioselective routes to access these compounds and provides detailed experimental procedures.

Synthetic Strategies and Protocols

Two main approaches for the enantioselective synthesis of **1,3-diphenylazetidin-3-ol** analogs are presented:

- Sharpless Asymmetric Dihydroxylation: This method involves the dihydroxylation of a
 prochiral alkene precursor, 1,3-diphenyl-2,3-dihydro-1H-azete, using the Sharpless catalytic
 system to introduce the hydroxyl group with high enantioselectivity.
- Enantioselective Phenylation of 1-Phenylazetidin-3-one: This approach utilizes a chiral catalyst to control the stereoselective addition of a phenyl group to the carbonyl carbon of 1-phenylazetidin-3-one.

Protocol 1: Synthesis of 1,3-Diphenylazetidin-3-ol via Sharpless Asymmetric Dihydroxylation

This protocol is divided into two main stages: the synthesis of the alkene precursor and its subsequent asymmetric dihydroxylation.

Stage 1: Synthesis of 1,3-Diphenyl-2,3-dihydro-1H-azete (Alkene Precursor)

A potential route to the required alkene precursor, 1,3-diphenyl-2,3-dihydro-1H-azete, involves a multi-step synthesis starting from commercially available materials. A plausible synthetic sequence is outlined below.

Experimental Workflow for Alkene Precursor Synthesis



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Caption: Synthetic workflow for the alkene precursor.

Detailed Protocol:

- [2+2] Cycloaddition: To a solution of styrene (1.0 eq) in anhydrous toluene, add phenyl isocyanate (1.0 eq). Heat the mixture at 110 °C for 24 hours. After cooling, the product, 1,4-diphenylazetidin-2-one, can be purified by column chromatography.
- Reduction: To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1,4-diphenylazetidin-2-one (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 12 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain 1,4-diphenylazetidine.
- Oxidation: To a solution of 1,4-diphenylazetidine (1.0 eq) in dichloromethane, add activated manganese dioxide (MnO2) (10 eq). Stir the mixture at room temperature for 48 hours. Filter the reaction mixture through celite and concentrate the filtrate to yield 1,3-diphenyl-2,3-dihydro-1H-azete, which should be used immediately in the next step.

Stage 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3] The choice of the chiral ligand (from AD-mix- α or AD-mix- β) determines the stereochemical outcome.[3]

Experimental Workflow for Sharpless Dihydroxylation



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Caption: Sharpless dihydroxylation workflow.



Detailed Protocol:

- To a stirred mixture of tert-butanol and water (1:1, 10 mL per mmol of alkene) at 0 °C, add
 AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).
- Stir the mixture until both layers are clear.
- Add 1,3-diphenyl-2,3-dihydro-1H-azete (1.0 eq) and stir vigorously at 0 °C for 24 hours.
- Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude diol can be purified by column chromatography.
- To obtain the desired 3-hydroxyazetidine, the resulting diol requires selective protection of the C2-hydroxyl group (e.g., as a tosylate), followed by reductive removal of the tosyl group.

Quantitative Data (Expected):

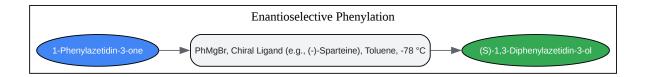
Substrate Analog	Chiral Ligand	Yield (%)	Enantiomeric Excess (ee, %)	Diastereomeri c Ratio (dr)
1,3-Diphenyl-2,3- dihydro-1H-azete	(DHQD)₂PHAL (AD-mix-β)	85-95	>95	>20:1
1-Phenyl-3-(4- tolyl)-2,3- dihydro-1H-azete	(DHQD)₂PHAL (AD-mix-β)	80-90	>95	>20:1
1-(4- Chlorophenyl)-3- phenyl-2,3- dihydro-1H-azete	(DHQD)₂PHAL (AD-mix-β)	82-92	>95	>20:1

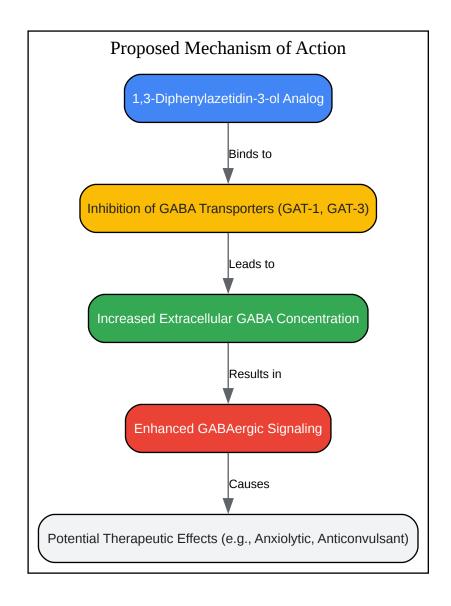


Protocol 2: Enantioselective Phenylation of 1-Phenylazetidin-3-one

This method provides a direct route to the chiral tertiary alcohol.

Experimental Workflow for Enantioselective Phenylation







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